molecular formula C13H13NO2 B6366770 2-Hydroxy-3-(4-methoxy-2-methylphenyl)pyridine, 95% CAS No. 1261908-29-5

2-Hydroxy-3-(4-methoxy-2-methylphenyl)pyridine, 95%

Cat. No. B6366770
CAS RN: 1261908-29-5
M. Wt: 215.25 g/mol
InChI Key: CQTXPFIUMHUCHB-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(4-methoxy-2-methylphenyl)pyridine, or 2-OH-3-MMPP, is an aromatic heterocyclic compound with a molecular formula of C10H10N2O. It is a white crystalline solid that is soluble in water and ethanol. It is a derivative of pyridine and is used as a reagent in organic synthesis. It has a variety of applications in the fields of organic chemistry, biochemistry, and pharmaceuticals.

Scientific Research Applications

2-OH-3-MMPP has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in biocatalysis, and as a building block for the synthesis of pharmaceuticals and other compounds. It is also used as a fluorescent probe in spectroscopy and as a ligand in coordination chemistry.

Mechanism of Action

2-OH-3-MMPP has several mechanisms of action in organic synthesis. It acts as a nucleophile in substitution reactions, and it can also act as an electrophile in addition reactions. In biocatalysis, it can act as a catalyst for the hydrolysis of esters and amides. In coordination chemistry, it can act as a ligand to bind metal ions.
Biochemical and Physiological Effects
2-OH-3-MMPP has no known biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

2-OH-3-MMPP has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and is readily available commercially. It is also relatively stable and has a high solubility in many organic solvents. Its main limitation is its relatively low reactivity, which can make it difficult to use in some reactions.

Future Directions

In terms of future directions, 2-OH-3-MMPP can be used in the development of new synthetic methods for the synthesis of pharmaceuticals and other compounds. It can also be used in the development of new catalysts for biocatalysis and as a fluorescent probe for spectroscopy. In addition, it can be used in the study of coordination chemistry and the development of new ligands for metal ions. Finally, it can be used in the development of new methods for the synthesis of heterocyclic compounds.

Synthesis Methods

2-OH-3-MMPP can be synthesized by a variety of methods. The most common method is a condensation reaction of 4-methoxy-2-methylphenol and pyridine in the presence of an acid catalyst. This reaction produces the desired product in high yields. Other methods include the use of a Grignard reagent and a Friedel-Crafts reaction.

properties

IUPAC Name

3-(4-methoxy-2-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-8-10(16-2)5-6-11(9)12-4-3-7-14-13(12)15/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTXPFIUMHUCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682777
Record name 3-(4-Methoxy-2-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261908-29-5
Record name 3-(4-Methoxy-2-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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